molecular formula C24H23ClN2O4S B5845863 N-(3-ACETYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDE

N-(3-ACETYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDE

Cat. No.: B5845863
M. Wt: 471.0 g/mol
InChI Key: DHWBLZWIIAVYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-2-{N-[(4-chlorophenyl)methyl]4-methylbenzenesulfonamido}acetamide is a complex organic compound with a molecular formula of C23H22ClNO3S. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{N-[(4-chlorophenyl)methyl]4-methylbenzenesulfonamido}acetamide involves multiple steps. One common method includes the acylation of 3-acetylphenylamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. This is followed by the sulfonation of the resulting intermediate with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-{N-[(4-chlorophenyl)methyl]4-methylbenzenesulfonamido}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Acetylphenyl)-2-{N-[(4-chlorophenyl)methyl]4-methylbenzenesulfonamido}acetamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{N-[(4-chlorophenyl)methyl]4-methylbenzenesulfonamido}acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Acetylphenyl)-2-{N-[(4-chlorophenyl)methyl]4-methylbenzenesulfonamido}acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of acetyl, chlorophenyl, and sulfonamido groups makes it particularly versatile in various research applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4S/c1-17-6-12-23(13-7-17)32(30,31)27(15-19-8-10-21(25)11-9-19)16-24(29)26-22-5-3-4-20(14-22)18(2)28/h3-14H,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWBLZWIIAVYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.